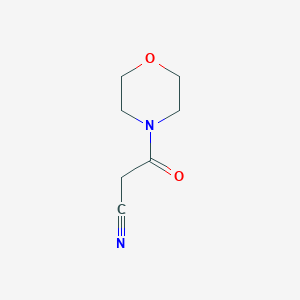

4-(Cyanoacetyl)morpholine

Cat. No. B079948

Key on ui cas rn:

15029-32-0

M. Wt: 154.17 g/mol

InChI Key: AUZPMUJGZZSMCP-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07183408B2

Procedure details

A nitrogen inerted reactor equipped with reflux condenser, nitrogen inlet and mechanical stirring is charged with morpholine (1.2 mol), methyl cyanoacetate (1.0 mol) and MtBE (52 mL). The homogeneous solution is heated to ca. 55° C. and stirred at that temperature for 12 to 18 hours. MtBE (33 mL) is added over ca. 15 minutes, and the solution is slowly cooled below 50° C. where nucleation becomes evident. Additional MTBE (66 μL) is added over a 1-hour period. During this time, the reaction is allowed to cool to near ambient temperature. After complete MtBE addition, the reaction is cooled with stirring to ca. 0° C. The resulting precipitate is collected via filtration and the cake is washed with additional MtBE (ca. 40 mL). The solid is dried under vacuum at ca. 45° C. to provide 3-morpholin-4-yl-3-oxo-propionitrile (139 g). This material is used in subsequent steps without further purification.

Identifiers

|

REACTION_CXSMILES

|

[NH:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.[C:7]([CH2:9][C:10](OC)=[O:11])#[N:8]>CC(OC)(C)C>[N:1]1([C:10](=[O:11])[CH2:9][C:7]#[N:8])[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

1.2 mol

|

|

Type

|

reactant

|

|

Smiles

|

N1CCOCC1

|

|

Name

|

|

|

Quantity

|

1 mol

|

|

Type

|

reactant

|

|

Smiles

|

C(#N)CC(=O)OC

|

Step Two

|

Name

|

|

|

Quantity

|

66 μL

|

|

Type

|

solvent

|

|

Smiles

|

CC(C)(C)OC

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

55 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

mechanical stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A nitrogen inerted reactor equipped

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

with reflux condenser, nitrogen inlet

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred at that temperature for 12 to 18 hours

|

|

Duration

|

15 (± 3) h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

MtBE (33 mL) is added over ca. 15 minutes

|

|

Duration

|

15 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is slowly cooled below 50° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool to near ambient temperature

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After complete MtBE addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction is cooled

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

with stirring to ca. 0° C

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The resulting precipitate is collected via filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

the cake is washed with additional MtBE (ca. 40 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solid is dried under vacuum at ca. 45° C.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N1(CCOCC1)C(CC#N)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 139 g | |

| YIELD: CALCULATEDPERCENTYIELD | 90.2% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |